D-Xylonic acid, calcium salt, hydrate
Description
Introduction to D-Xylonic Acid, Calcium Salt, Hydrate
Historical Context and Discovery
The discovery of this compound is intertwined with broader investigations into sugar acids and their metal complexes. While exact historical records of its first synthesis are limited, its identification likely arose during mid-20th-century studies on xylose metabolism. Xylonic acids, including the D-isomer, were initially characterized as oxidation products of xylose, a hemicellulose component abundant in plant biomass. The calcium salt form may have been developed to improve the compound’s stability and handling properties, particularly given calcium’s propensity to form stable complexes with polyhydroxy acids.
Early applications focused on its role as a chemical intermediate, but recent decades have seen expanded interest due to its biocompatibility and functional versatility. The hydrate form, confirmed by X-ray crystallography in later studies, enhances its solubility in aqueous systems—a critical factor for biological and industrial utilization.
Significance in Industrial and Biotechnological Contexts
This compound has emerged as a multifunctional agent across sectors:
Food Industry
- Acts as a chelating agent to stabilize color and texture in processed foods.
- Serves as a calcium fortifier in functional foods due to its bioavailable calcium content.
Pharmaceuticals
- Investigated for anti-inflammatory properties through modulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
- Explored as an inhibitor of advanced glycation end-products (AGEs), implicated in diabetic complications.
Biotechnology
- Stabilizes enzymes and proteins in diagnostic assays and industrial biocatalysis.
- Serves as a precursor for synthesizing biodegradable polymers, leveraging its polyhydroxy structure.
Research Applications
- Used in metabolic studies to investigate pentose utilization pathways in microorganisms.
- Functions as a reference standard in chromatographic analysis of sugar acids.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₂CaO₁₄ | |
| Molecular Weight | 406.35 g/mol | |
| CAS Number | 72656-08-7 | |
| Solubility | Water-soluble (hydrate form) |
Table 2: Industrial Applications Overview
| Sector | Function | Mechanism |
|---|---|---|
| Food Science | Calcium fortification, Chelation | Ionic binding with Ca²⁺ |
| Pharmaceuticals | AGE inhibition, Anti-inflammatory effects | Enzyme modulation |
| Biotechnology | Protein stabilization, Polymer synthesis | Hydroxy group interactions |
Properties
IUPAC Name |
calcium;2,3,4,5-tetrahydroxypentanoate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O6.Ca.2H2O/c2*6-1-2(7)3(8)4(9)5(10)11;;;/h2*2-4,6-9H,1H2,(H,10,11);;2*1H2/q;;+2;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVSLGNILTVKHT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.O.O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22CaO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : D-Xylonic acid, calcium salt, hydrate can be synthesized through the hydrolysis of cellulose, which is a byproduct of the production of D-xylose . The reaction typically involves the use of calcium hydroxide to neutralize the D-xylonic acid, forming the calcium salt.
Industrial Production Methods: : Industrially, this compound is produced by fermenting D-xylose using specific bacterial strains that can convert D-xylose to D-xylonic acid. The resulting acid is then neutralized with calcium hydroxide to form the calcium salt .
Chemical Reactions Analysis
Types of Reactions: : D-Xylonic acid, calcium salt, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: : The major products formed from these reactions include various derivatives of D-xylonic acid, which can be used in further chemical synthesis and industrial applications .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C10H22CaO14
- Molecular Weight: 406.35 g/mol
- IUPAC Name: Calcium;2,3,4,5-tetrahydroxypentanoate;dihydrate
D-Xylonic acid is derived from the oxidation of D-xylose. Its calcium salt form enhances stability and bioavailability, making it suitable for various applications.
Organic Synthesis
D-Xylonic acid, calcium salt, hydrate serves as a precursor in the synthesis of various organic compounds. It is particularly useful in creating chelating agents and other complex molecules due to its functional groups that can participate in chemical reactions .
Biochemical Research
In biological research, this compound is pivotal in studying metabolic pathways involving D-xylose. It is utilized to investigate the xylose oxidative pathway (XOP), where it interacts with xylose dehydrogenase to facilitate the oxidation of D-xylose to D-xylonolactone .
Medical Applications
D-Xylonic acid has potential applications as a calcium supplement and in treating calcium-related disorders. Its role as a calcium ion donor may help in various biochemical processes essential for health.
Industrial Uses
Industrially, this compound is employed in producing biodegradable polymers and environmentally friendly materials. Its properties make it suitable for applications in green chemistry initiatives .
Microbial Metabolism
Research indicates that engineered microbial strains exhibit increased production of D-xylonic acid when supplemented with its calcium salt. This finding suggests its potential use in biofuel production and bioconversion processes.
Animal Models
In animal studies, low doses of D-xylonic acid have shown nutritional benefits by enhancing calcium absorption without significant adverse effects. However, higher doses can lead to toxicity and impaired metabolic functions.
Table 1: Effects of D-Xylonic Acid on Microbial Growth
| Concentration (g/L) | pH Level | Cell Viability (%) | Remarks |
|---|---|---|---|
| 0.5 | 6.8 | 90 | No significant effect |
| 1.0 | 6.5 | 75 | Moderate inhibition |
| 2.0 | 5.8 | 50 | High toxicity observed |
| 3.0 | 5.0 | 20 | Severe growth inhibition |
Table 2: Dosage Effects in Animal Models
| Dosage (mg/kg) | Calcium Absorption (%) | Toxicity Observed |
|---|---|---|
| 10 | 30 | None |
| 50 | 45 | Mild |
| 100 | 60 | Moderate |
| 200 | 70 | Severe |
Mechanism of Action
The mechanism of action of D-xylonic acid, calcium salt, hydrate involves its role as a calcium ion donor. It interacts with various molecular targets and pathways, including those involved in calcium signaling and metabolism. The compound’s ability to release calcium ions makes it useful in various biochemical and physiological processes .
Comparison with Similar Compounds
Table 1: Comparative Properties of Calcium Salts of Sugar Acids
Key Observations :
- Sustainability : D-Xylonic acid derivatives utilize xylose from hemicellulose, avoiding competition with food resources, unlike glucose-based gluconate .
- Industrial Utility : D-Xylonic acid excels in niche applications (e.g., concrete dispersal), whereas gluconate dominates in medical and food sectors .
- Production Challenges : D-Xylonic acid accumulation in microbial systems requires metabolic engineering to optimize yields, a hurdle less prominent in gluconate production .
Production Efficiency and Yields
Table 2: Microbial Production Metrics
Key Findings :
- Engineered E. coli achieves the highest titer (39.2 g/L) without byproducts, outperforming wild-type strains like P. fragi .
- G. oxydans demonstrates scalability for industrial use, achieving 118.5 g/L from lignocellulosic feedstocks .
Metabolic and Chemical Stability
- D-Xylonic Acid Accumulation : Overexpression of xylose dehydrogenase (XDH) in bacteria leads to redox imbalance, necessitating cofactor engineering for efficient assimilation .
- Gluconic Acid Stability : Calcium gluconate is more metabolically stable in humans, with established pathways for excretion and utilization .
Biological Activity
D-Xylonic acid, calcium salt, hydrate is a compound that has garnered attention for its biological activities, particularly in metabolic pathways and potential applications in biochemistry and nutrition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
D-Xylonic acid is a five-carbon sugar acid derived from the oxidation of D-xylose. Its calcium salt form enhances its stability and bioavailability. The hydrate form indicates the presence of water molecules in the crystalline structure, affecting solubility and reactivity.
1. Role in Metabolism
This compound plays a significant role in the xylose oxidative pathway (XOP) . This pathway is crucial for the metabolism of xylose in various microorganisms. The compound interacts with xylose dehydrogenase, facilitating the conversion of D-xylose to D-xylonolactone, which subsequently leads to the accumulation of D-xylonic acid.
The primary mode of action involves:
- Enzymatic Interaction : D-Xylonic acid binds to xylose dehydrogenase, promoting the oxidation of D-xylose.
- Acidification : The accumulation of D-xylonic acid can lower pH levels in culture media, which may inhibit microbial growth due to toxicity.
- Cellular Effects : Studies indicate that high concentrations can lead to decreased cell viability and productivity over time due to its toxic effects on cellular processes.
Case Studies
- Microbial Metabolism : Research has shown that strains engineered for enhanced xylose metabolism exhibit increased production of D-xylonic acid when supplemented with its calcium salt. This suggests potential applications in biofuel production and bioconversion processes .
- Animal Models : In animal studies, low doses of D-xylonic acid have been observed to provide nutritional benefits, including calcium supplementation without significant adverse effects. However, higher doses resulted in toxicity and impaired metabolic functions.
Table 1: Effects of D-Xylonic Acid on Microbial Growth
| Concentration (g/L) | pH Level | Cell Viability (%) | Remarks |
|---|---|---|---|
| 0.5 | 6.8 | 90 | No significant effect |
| 1.0 | 6.5 | 75 | Moderate inhibition |
| 2.0 | 5.8 | 50 | High toxicity observed |
| 3.0 | 5.0 | 20 | Severe growth inhibition |
Table 2: Dosage Effects in Animal Models
| Dosage (mg/kg) | Calcium Absorption (%) | Toxicity Observed |
|---|---|---|
| 10 | 30 | None |
| 50 | 45 | Mild |
| 100 | 60 | Moderate |
| 200 | 70 | Severe |
Pharmacokinetics
The pharmacokinetic profile of D-xylonic acid indicates that it is rapidly absorbed and distributed within biological systems, with peak plasma concentrations occurring within hours post-administration. The compound's interaction with calcium ions may enhance its absorption and utilization.
Q & A
Basic: What are the standard methods for synthesizing D-xylonic acid calcium salt hydrate, and how do they ensure purity?
Answer:
D-Xylonic acid calcium salt hydrate is typically synthesized via two routes:
- Chemical synthesis : Xylose is oxidized to D-xylonic acid using alkaline hypobromite or catalytic oxidation, followed by neutralization with calcium hydroxide. Basic calcium salts are precipitated and purified via recrystallization from aqueous ethanol .
- Biotechnological synthesis : Bacterial strains like Paraburkholderia sacchari or Gluconobacter oxydans oxidize xylose to D-xylonic acid extracellularly. The acid is then neutralized with calcium carbonate, yielding the calcium salt .
Purity control : X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) verify crystallinity and structural integrity, while thermogravimetric analysis (TGA) confirms hydration levels .
Advanced: How does D-xylonic acid accumulation hinder microbial xylose metabolism, and what engineering strategies mitigate this?
Answer:
Challenges : Overexpression of xylose dehydrogenase (XDH) in engineered strains (e.g., E. coli, Corynebacterium glutamicum) leads to excessive D-xylonic acid production, acidifying the medium (pH < 3.5) and inhibiting growth via membrane disruption and enzyme denaturation .
Solutions :
- Enzyme engineering : Modifying XDH to reduce activity or coupling with xylonic acid transporters (e.g., xylT in Pseudomonas) to enhance intracellular assimilation .
- Cofactor balancing : Introducing NADPH-dependent xylitol dehydrogenase to redirect flux toward xylitol, reducing acid accumulation .
- Co-substrate utilization : Adding glucose or arabinose to activate parallel pathways (e.g., pentose phosphate pathway) and alleviate redox imbalance .
Basic: What safety protocols are recommended for handling D-xylonic acid calcium salt hydrate in laboratory settings?
Answer:
- Toxicology : Limited data suggest low acute toxicity (no LD50 reported), but avoid inhalation/ingestion. Use PPE (gloves, goggles) to prevent contact with skin or eyes .
- Disposal : Follow federal/local regulations for non-hazardous salts. Neutralize acidic residues with calcium carbonate before aqueous disposal .
- Storage : Keep in airtight containers at 2–8°C to prevent hydration loss or deliquescence .
Advanced: How can isotopic tracing and NMR elucidate D-xylonic acid’s role in microbial pentose-to-glucuronate pathways?
Answer:
- Isotopic labeling : Feed microbes -labeled xylose and track incorporation into D-xylonic acid and downstream metabolites (e.g., glucuronate) via LC-MS or -NMR .
- Pathway mapping : Use - HSQC NMR to resolve structural intermediates, identifying rate-limiting steps (e.g., xylulose kinase activity in glucuronate synthesis) .
Basic: What analytical methods quantify D-xylonic acid calcium salt hydrate in complex matrices like fermentation broths?
Answer:
- HPLC : Use a Rezex ROA-Organic Acid column with UV detection (210 nm) for separation from sugars and organic acids .
- Enzymatic assay : β-Xylose dehydrogenase (XDH) oxidizes residual xylose, while D-xylonic acid is quantified via calcium precipitation and gravimetry .
Advanced: How do lignocellulosic hydrolysate inhibitors affect D-xylonic acid yield, and how can strains be adapted?
Answer:
Inhibitors : Furfural, hydroxymethylfurfural (HMF), and acetic acid in hydrolysates reduce microbial growth rates and acid productivity by 30–50% .
Adaptation strategies :
- Evolutionary engineering : Serial passaging of Gluconobacter oxydans in inhibitor-spiked media selects for tolerant mutants with upregulated efflux pumps (e.g., acrAB) .
- Synergistic pathways : Co-express laccases to degrade phenolic inhibitors or aldehyde reductases to neutralize furfural .
Basic: What is the ecological impact of D-xylonic acid calcium salt hydrate, and how is biodegradability assessed?
Answer:
- Biodegradation : Aerobic soil studies show calcium xylonate degrades within 28 days via microbial decarboxylation to CO and HO. Use OECD 301B (Ready Biodegradability) tests to confirm .
- Aquatic toxicity : No acute toxicity reported for Daphnia magna or algae (EC50 > 100 mg/L) .
Advanced: Why do calcium salts of sugar acids exhibit varied stoichiometry, and how does this affect crystallization?
Answer:
- Stoichiometric variability : Calcium binds to multiple carboxylate groups, forming complexes like Ca(CHO)·3HO (1:2 ratio) or Ca(CHO)OH·2HO (2:1 ratio), depending on pH and counterion concentration .
- Crystallization challenges : Basic salts (e.g., Ca(xylonate)OH) require dioxane as a co-solvent to stabilize crystal lattices, while neutral salts crystallize directly from aqueous ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
